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Hexanoyl chloride;pyrrole-2,5-dione

Cat. No.: B13880784
CAS No.: 82333-93-5
M. Wt: 231.67 g/mol
InChI Key: DXDJYFOPOCGNJK-UHFFFAOYSA-N
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Description

Significance of N-Acylated Pyrrole-2,5-dione Scaffolds in Synthetic Chemistry

N-Acylated pyrrole-2,5-dione scaffolds are recognized as important intermediates in organic synthesis. biolmolchem.com Their utility stems from the electrophilic nature of the imide carbonyl carbons, which can be attributed to the electron-withdrawing character of the adjacent carbonyl groups and the acyl substituent. This electronic feature renders them susceptible to nucleophilic attack, a key step in many chemical transformations.

The pyrrole-2,5-dione moiety, also known as a maleimide (B117702), is a privileged structure in medicinal chemistry and materials science. biolmolchem.comnih.gov Consequently, the ability to modify the nitrogen atom through acylation opens up avenues for creating a diverse library of compounds with potentially novel biological activities or material properties. For instance, derivatives of 1H-pyrrole-2,5-dione have been investigated for their potential as cholesterol absorption inhibitors. nih.gov The synthesis of various N-substituted pyrrole-2,5-dione derivatives allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. nih.govnih.gov

Furthermore, the N-acyl group can be designed to participate in subsequent reactions, acting as a handle for further functionalization. This modularity allows chemists to construct intricate molecular architectures with a high degree of control. The reactivity of the N-acyl imide bond can be tuned by altering the electronic properties of the acyl group, providing a powerful tool for directing the outcome of chemical reactions.

Historical Context and Evolution of Pyrrole-2,5-dione Chemistry Relevant to N-Acylation

The chemistry of pyrrole-2,5-diones, or maleimides, has a rich history, with early methods for their synthesis being reported in the late 19th century. nih.gov The fundamental reaction for forming the pyrrole-2,5-dione ring often involves the condensation of a primary amine with maleic anhydride (B1165640) or its derivatives. researchgate.net This foundational chemistry laid the groundwork for the later development of N-acylation strategies.

Initially, the focus was primarily on the synthesis and reactions of N-alkyl and N-aryl maleimides. The exploration of N-acylated derivatives gained momentum as chemists sought to expand the synthetic utility of the maleimide scaffold. The development of efficient N-acylation reactions has been crucial in this regard. researchgate.netbath.ac.uk These reactions typically involve the treatment of a pyrrole-2,5-dione with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

More recent advancements have focused on developing milder and more selective N-acylation methods. For example, the use of catalytic approaches is an area of active research, aiming to improve the efficiency and sustainability of these transformations. researchgate.net The evolution of this field has been driven by the continuous need for new synthetic tools to access novel chemical matter with tailored properties.

Conceptual Frameworks for Understanding N-Acyl Imide Reactivity

The reactivity of N-acyl imides is governed by the electronic and steric properties of the molecule. A key concept is the activation of the N-C(O) amide bond. nsf.gov In a typical amide, the lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group, resulting in a partial double bond character and a relatively stable linkage. rsc.org However, in N-acyl imides, the presence of two carbonyl groups flanking the nitrogen atom alters this electronic landscape.

The two carbonyl groups compete for the nitrogen lone pair, leading to a decrease in the resonance stabilization of each individual amide bond. This phenomenon, often referred to as "ground-state destabilization," makes the N-acyl imide more susceptible to cleavage at the N-C(O) bond. nsf.gov The degree of this destabilization can be influenced by the geometry of the ring system. For instance, in N-acylsaccharins, a significant torsion angle in the amide bond leads to low resonance stabilization and high reactivity in cross-coupling reactions. researchgate.net

Furthermore, the electrophilicity of the carbonyl carbons in the pyrrole-2,5-dione ring is enhanced by the electron-withdrawing nature of the N-acyl group. This makes them prime targets for nucleophilic attack. The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure and reactivity of these systems, providing insights into their HOMO-LUMO energy gaps which can correlate with their biological activity. nih.gov The ambident reactivity of imide anions, which can potentially react at either the nitrogen or oxygen atoms, is another important consideration, although they are often found to be less reactive than corresponding carbanions. acs.org

Overview of Current Research Trajectories for N-Hexanoylpyrrole-2,5-dione and Related Derivatives

Current research on N-hexanoylpyrrole-2,5-dione and its analogs is multifaceted, spanning various areas of chemical science. A significant focus is on their application as versatile synthetic intermediates. The hexanoyl group, a six-carbon aliphatic chain, can influence the physical properties of the molecule, such as its solubility and lipophilicity, which can be important for biological applications. nih.gov

One major research direction involves the use of N-acylated pyrrole-2,5-diones as precursors for more complex heterocyclic systems. The reactive nature of the N-acyl imide bond allows for its selective cleavage and subsequent functionalization, enabling the construction of novel molecular frameworks. For example, nickel-catalyzed cross-coupling reactions of N-acylpyrrole-type amides with organoboron reagents have been developed for the synthesis of ketones. rsc.org

In the realm of medicinal chemistry, derivatives of N-acylated pyrrole-2,5-diones are being explored for their potential therapeutic properties. The pyrrole-2,5-dione scaffold is a known pharmacophore, and modifying the N-acyl group provides a means to modulate biological activity. biolmolchem.commdpi.com Research in this area includes the synthesis and evaluation of these compounds as potential anti-inflammatory agents and for other biological targets. mdpi.com

Furthermore, the chemistry of N-acyl enamines, which can be conceptually related to N-acylated pyrrole-2,5-diones, is being investigated for asymmetric synthesis. For instance, NiH-catalyzed asymmetric hydroarylation of N-acyl enamines has been developed to produce chiral benzylamines, which are important motifs in many pharmacologically active molecules. nih.gov This highlights the broader interest in the reactivity of N-acyl systems for constructing stereochemically defined molecules.

The development of new synthetic methodologies to access N-substituted pyrrole-2,5-diones continues to be an active area of research. This includes exploring novel catalysts and reaction conditions to improve yields, selectivity, and functional group tolerance. nih.govresearchgate.net The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids, for example, is being investigated for the production of new polymers. researchgate.net

Interactive Data Table: Properties of Relevant Compounds

Compound NameFormulaMolecular Weight ( g/mol )
Hexanoyl chlorideC₆H₁₁ClO134.60
Pyrrole-2,5-dioneC₄H₃NO₂97.07
N-Hexanoylpyrrole-2,5-dioneC₁₀H₁₃NO₃195.21

Direct N-Acylation Strategies Using Hexanoyl Chloride

Direct N-acylation involves the reaction of a pre-formed pyrrole-2,5-dione ring with an acylating agent, in this case, hexanoyl chloride. This method is distinct from the more common two-step synthesis, which involves the initial reaction of an amine with maleic anhydride to form a maleamic acid, followed by a separate cyclization-dehydration step to form the imide ring. orgsyn.orggoogle.com The direct acylation of the imide nitrogen offers a more convergent route, provided that the challenges of imide nucleophilicity and side reactions can be effectively managed.

Conventional N-acylation of imides like pyrrole-2,5-dione often relies on enhancing the nucleophilicity of the imide nitrogen. The N-H proton of maleimide is weakly acidic, and its removal by a base generates the corresponding maleimide anion, a much stronger nucleophile.

A typical procedure involves the pre-formation of an alkali metal salt of the imide. For instance, pyrrole-2,5-dione can be treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). The resulting imide salt is then treated with hexanoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the imide anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to furnish the N-hexanoylpyrrole-2,5-dione product. A similar strategy has been successfully employed for the acylation of succinimide (B58015), a saturated analogue of maleimide. epa.gov

Alternatively, the reaction can be performed under Schotten-Baumann-like conditions, where the acylation is carried out in the presence of a stoichiometric amount of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534) (TEA). chemicalbook.comyoutube.com In this approach, the base serves two purposes: it neutralizes the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting imide, and it may also form a highly reactive acylammonium intermediate with the hexanoyl chloride, facilitating the acylation.

Table 1: Conventional N-Acylation Approaches

MethodBaseSolventTypical ConditionsKey Considerations
Imide Salt FormationNaH, KH, K2CO3DMF, THF, AcetonitrileAnhydrous conditions, room temperature to moderate heating.Requires pre-formation of the salt; sensitive to moisture.
Schotten-Baumann ConditionsPyridine, TriethylamineDichloromethane (B109758), Chloroform, THF0-25 °C; stoichiometric base required.Base neutralizes HCl byproduct; may form reactive acylammonium species.

To improve reaction efficiency, reduce the need for stoichiometric reagents, and operate under milder conditions, various catalytic systems have been developed. These include Lewis acid, base, and phase-transfer catalysis.

Lewis acids can facilitate the N-acylation of imides by activating the acyl chloride. The Lewis acid coordinates to the carbonyl oxygen of hexanoyl chloride, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic N-H bond of pyrrole-2,5-dione. This approach avoids the need to pre-form a highly basic imide anion.

A range of Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or various metal triflates, can be used in catalytic quantities. researchgate.net The reaction is typically performed in an aprotic solvent to prevent decomposition of the Lewis acid and the acyl chloride. This method is particularly useful for acylating less nucleophilic substrates under non-basic conditions. google.comumich.edu

Table 2: Lewis Acid Catalysis in N-Acylation

Catalyst ExampleProposed RoleTypical SolventPotential Advantages
ZnCl₂Activation of acyl chloride carbonyl group.Dichloromethane, Toluene (B28343)Avoids strong bases; mild conditions.
AlCl₃Strong activation of acyl chloride.Dichloromethane, NitrobenzeneEffective for unreactive substrates.
Sc(OTf)₃Water-tolerant Lewis acid catalysis.Acetonitrile, DichloromethaneLess sensitive to trace amounts of water.

While stoichiometric bases are used in conventional methods, catalytic amounts of certain bases can also promote N-acylation. The use of a strong, non-nucleophilic base in catalytic amounts can continuously regenerate the nucleophilic imide anion. For this to be effective, the pKa of the imide's N-H must be sufficiently low to be deprotonated by the catalyst. The reaction of an imide with an alkyl halide can be achieved using a base in anhydrous conditions. researchgate.net A strong analogy is the acylation of the highly electron-deficient dinitroaniline with hexanoyl chloride, which was successfully achieved by using sodium hydride as a base to deprotonate the amine. youtube.com

The catalytic cycle would involve the base deprotonating a molecule of pyrrole-2,5-dione. The resulting anion reacts with hexanoyl chloride to form the product and a chloride ion. The protonated base is then deprotonated by another molecule of pyrrole-2,5-dione, regenerating the catalyst and continuing the cycle. This approach is most effective when the product itself is not susceptible to the base.

Phase-transfer catalysis (PTC) offers a powerful and practical method for conducting reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. nih.govmdpi.com For the N-acylation of pyrrole-2,5-dione, a solid-liquid PTC system is highly applicable.

In this setup, an inorganic base like solid potassium carbonate (K₂CO₃) is suspended in a non-polar organic solvent such as toluene or dichloromethane, which contains the hexanoyl chloride and a catalytic amount of a phase-transfer catalyst. The pyrrole-2,5-dione is also present in the organic phase. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, facilitates the reaction. researchgate.net

The catalytic cycle begins with the exchange of the catalyst's counter-ion (e.g., bromide) with the imide anion, which is formed at the interface of the solid base. The resulting lipophilic ion pair [Q⁺ Imide⁻] is soluble in the organic phase, where the imide anion can readily react with hexanoyl chloride. This methodology has proven effective for the N-alkylation of various imides under mild, often solvent-free, conditions. researchgate.net

Table 3: Phase Transfer Catalysis for N-Acylation

Catalyst ExampleBase (Solid Phase)Solvent (Liquid Phase)Mechanism
Tetrabutylammonium Bromide (TBAB)K₂CO₃, Na₂CO₃Toluene, DichloromethaneTransports imide anion from solid surface to organic phase for reaction.
Benzyltriethylammonium Chloride (TEBAC)K₂CO₃, KOH (pellets)Acetonitrile, TolueneForms a lipophilic ion pair with the deprotonated imide.

The choice of solvent is critical for the successful N-acylation of pyrrole-2,5-dione with hexanoyl chloride. The ideal solvent must dissolve the reactants to a sufficient extent without reacting with them. Since hexanoyl chloride is highly reactive and susceptible to hydrolysis or alcoholysis, protic solvents like water, alcohols, or even primary/secondary amines are generally avoided. The use of aqueous conditions can lead to hydrolysis of the N-acyl product. acs.org

Anhydrous aprotic solvents are therefore the preferred medium.

Polar Aprotic Solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are effective at dissolving imide salts, which can accelerate reaction rates. However, their high polarity can sometimes promote side reactions.

Non-polar Aprotic Solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) are also widely used. They are less likely to participate in side reactions but may offer lower solubility for imide salts, potentially slowing the reaction.

Reaction optimization often involves screening various solvents, catalysts, and bases, as well as adjusting the temperature and reaction time to maximize the yield of N-hexanoylpyrrole-2,5-dione while minimizing the formation of byproducts. nih.gov For instance, in base-mediated reactions, careful temperature control is necessary to prevent side reactions such as the polymerization of the maleimide ring or decomposition of the acyl chloride.

Catalyst-Mediated N-Acylation Protocols

Indirect Synthetic Routes to N-Hexanoylpyrrole-2,5-dione

Indirect methods for the synthesis of N-hexanoylpyrrole-2,5-dione typically involve the pre-formation of a key intermediate, which is then converted to the final product. These strategies offer versatility and allow for the introduction of the hexanoyl moiety at different stages of the synthetic sequence.

Ring-Closing Reactions Involving Hexanoyl Moieties

The synthesis of N-acyl imides through ring-closing reactions is a plausible, albeit less commonly documented, pathway for N-hexanoylpyrrole-2,5-dione. This approach would theoretically involve the intramolecular cyclization of a precursor molecule that already contains the N-hexanoyl group. One such hypothetical precursor could be an N-hexanoyl-substituted maleamic acid derivative. The cyclization of this intermediate, likely promoted by dehydrating agents or heat, would lead to the formation of the desired imide ring.

Another potential ring-closing strategy is the acid-promoted cyclization of a suitable open-chain precursor. For instance, the cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones has been demonstrated, which involves the formation of an acyl chloride followed by Lewis acid-mediated cyclization. google.com While not directly yielding a maleimide, this illustrates the principle of cyclizing a six-carbon chain, which could be conceptually adapted. A plausible, though not explicitly reported, precursor for N-hexanoylpyrrole-2,5-dione could be a derivative of hexanoylamidomaleic acid, which upon intramolecular condensation would yield the target molecule. Such reactions often require specific catalysts or activating agents to facilitate the ring closure. researchgate.net

Derivatization from Precursor Maleimide Derivatives

The most prevalent and well-established method for synthesizing N-substituted maleimides involves the derivatization of maleimide or maleic anhydride. researchgate.net This is typically a two-step process. nih.govgoogle.com The first step is the reaction of a primary amine with maleic anhydride to form the corresponding N-substituted maleamic acid. orgsyn.org In the context of N-hexanoylpyrrole-2,5-dione, this would involve using hexanamide, although the more common route uses a primary amine which is later acylated. However, for N-alkyl analogues, a primary alkylamine reacts with maleic anhydride. google.com

The second step is the cyclodehydration of the maleamic acid intermediate to form the imide ring. google.com This is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate. orgsyn.org While specific literature for N-hexanoyl maleimide is scarce, the synthesis of various N-alkyl and N-aryl maleimides follows this general protocol, suggesting its applicability. For example, N-phenylmaleimide is prepared by reacting aniline (B41778) with maleic anhydride to form maleanilic acid, which is then cyclized with acetic anhydride and sodium acetate. orgsyn.org

The following table summarizes the synthesis of various N-substituted maleimide analogues from maleic anhydride, illustrating the general applicability of this method.

Table 1: Synthesis of N-Substituted Maleimide Analogues via Derivatization of Maleic Anhydride

Starting Amine Dehydrating Agent/Catalyst Product Yield (%) Reference
Aniline Acetic Anhydride / Sodium Acetate N-Phenylmaleimide 75-80 orgsyn.org
p-Biphenylamine Acetic Anhydride / Sodium Acetate N-Biphenylmaleimide 95 nih.gov
Various Anilines Acetic Anhydride / Sodium Acetate N-Aryl Maleimides 79-93 google.com
Alkylamine p-Toluenesulfonic Acid / Toluene N-Alkyl Maleimide N/A google.com
Primary Amines Betaine / Heat N-Substituted Maleimides N/A google.com

Multicomponent Reaction Strategies for N-Acyl Pyrrole-2,5-diones

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient pathway to complex molecules and are of increasing interest in diversity-oriented synthesis. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgorganic-chemistry.org

The classical Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org While this does not directly yield an N-acyl maleimide, variations using different components have been explored. For instance, maleic anhydride has been used in Ugi-type reactions to generate novel adducts with additional functional groups. researchgate.netresearchgate.net This suggests the potential for designing an MCR where maleic anhydride or a derivative acts as one component, leading to a precursor that could be cyclized to an N-acyl pyrrole-2,5-dione.

The Ugi four-component reaction (U-4CR) typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The versatility of the Ugi reaction allows for the substitution of the standard components. For example, using N-hydroxyimides like N-hydroxysuccinimide in place of a carboxylic acid can lead to the formation of α-hydrazino amides. nih.gov Research has shown that maleic anhydride can participate in Ugi reactions, leading to the synthesis of bis- and tris-amides containing a maleamic acid moiety, which could potentially be cyclized in a post-condensation step to form functionalized piperazine-2,5-diones. researchgate.net These strategies highlight the potential, though not yet fully realized, of MCRs for the direct or indirect synthesis of N-acyl pyrrole-2,5-diones and their analogues.

Green Chemistry Approaches in N-Acyl Pyrrole-2,5-dione Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for N-acyl imides, focusing on reducing solvent use and energy consumption.

Solvent-Free N-Acylation Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These reactions can be performed by simply mixing the reactants, sometimes with the aid of a solid support or by mechanochemical activation in a ball mill. researchgate.net The acylation of various nucleophiles, including amines, has been successfully carried out under solvent-free conditions, often by heating the reactants together with an acid anhydride. researchgate.netresearchgate.net For instance, the reaction of phthalic anhydride with substituted anilines can be achieved by simply heating the reactants together, leading to excellent yields of N-substituted phthalimides in a very short reaction time. researchgate.net

Mechanochemical N-alkylation of imides using a ball mill has also been shown to be an effective solvent-free method, affording products in high yields. nih.gov This technique could conceptually be applied to the N-acylation of maleimide. Another approach is the use of a stoichiometric amount of an acylating agent like acetic anhydride with a catalyst under solvent-free conditions, which significantly reduces waste. nih.govfrontiersin.org These methodologies demonstrate the potential for developing a solvent-free synthesis of N-hexanoylpyrrole-2,5-dione, likely by reacting maleimide or maleic anhydride with a hexanoylating agent under thermal or mechanochemical activation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of N-substituted cyclic imides, including maleimides and succinimides, has been shown to be highly efficient under microwave irradiation. nih.govnih.govresearchgate.net

The reaction typically involves the condensation of an anhydride (like maleic or succinic anhydride) with a primary amine. nih.gov For example, N-phenylsuccinimide can be synthesized in minutes with moderate yields by heating a mixture of succinic anhydride and aniline in a domestic microwave oven. nih.gov Similarly, a range of N-substituted cyclic imides have been prepared in very high yields by the microwave-assisted condensation of various diacids or anhydrides with different amines. nih.govresearchgate.net This approach significantly reduces the reaction time from hours to minutes. latamjpharm.org

The following table provides data on microwave-assisted synthesis of various N-substituted imides, underscoring the efficiency of this green chemistry protocol.

Table 2: Microwave-Assisted Synthesis of N-Substituted Imides

Anhydride/Diacid Amine Product Yield (%) Time (min) Reference
Succinic Anhydride Aniline N-Phenylsuccinimide 40-60 4 nih.gov
Various Diacids Various Amines N-Substituted Cyclic Imides Very High N/A nih.govresearchgate.net
Cyclic Anhydrides Hydroxylamine HCl Unsubstituted Cyclic Imides 84-97 1-3 mdpi.com
Maleic Anhydride 2-Amino-4,6-diarylpyrimidine N-(4,6-diarylpyrimidin-2-yl)maleimides Good to Excellent N/A haui.edu.vn
3-Acetyl-7-hydroxy-2H-chromen-2-one Hydrazine derivatives N-Acylhydrazone-7-OH-coumarins High ~60 orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B13880784 Hexanoyl chloride;pyrrole-2,5-dione CAS No. 82333-93-5

Properties

CAS No.

82333-93-5

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

hexanoyl chloride;pyrrole-2,5-dione

InChI

InChI=1S/C6H11ClO.C4H3NO2/c1-2-3-4-5-6(7)8;6-3-1-2-4(7)5-3/h2-5H2,1H3;1-2H,(H,5,6,7)

InChI Key

DXDJYFOPOCGNJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)Cl.C1=CC(=O)NC1=O

Origin of Product

United States

Synthetic Methodologies for N Hexanoylpyrrole 2,5 Dione and Its Analogues

Mechanochemical Approaches for N-Acyl Imide Formation

Mechanochemistry has emerged as a significant field in green chemistry, offering an alternative to traditional solvent-based synthesis. This technique utilizes mechanical force, often through grinding or milling, to induce chemical reactions. The application of mechanochemistry to the formation of N-acyl imides, including analogues of N-hexanoylpyrrole-2,5-dione, presents a promising, efficient, and environmentally conscious synthetic route.

Mechanochemical synthesis is typically performed in a ball mill, where the reactants are combined in a milling jar with grinding balls. The high-energy collisions that occur during milling provide the activation energy necessary for the chemical transformation, often in the absence of a solvent or with only a minimal amount of liquid additive, a technique known as liquid-assisted grinding (LAG). nih.gov This solvent-free or solvent-minimal approach can lead to shorter reaction times, higher yields, and a reduction in chemical waste compared to conventional solution-phase reactions. semanticscholar.org

While direct research on the mechanochemical synthesis of N-hexanoylpyrrole-2,5-dione is not extensively documented, the principles can be inferred from studies on the N-acylation and N-alkylation of other imides, such as phthalimide (B116566) and succinimide (B58015) derivatives. nih.govresearchgate.net These studies demonstrate that the formation of the N-C bond in imides can be effectively achieved under mechanochemical conditions. nih.gov The reaction would likely involve the acylation of a pyrrole-2,5-dione precursor with hexanoyl chloride or a related acylating agent in the presence of a suitable base.

Several studies have highlighted the successful N-alkylation of various imides using ball milling, which proceeds with high yields. nih.govsemanticscholar.org For instance, the reaction of norbornene endo-succinimide with 1,3-dibromopropane (B121459) has been optimized under mechanochemical conditions, with potassium carbonate proving to be an effective base. nih.govsemanticscholar.org The use of liquid-assisted grinding, with a small amount of a solvent like DMF, was also found to be beneficial in some cases. nih.gov

The general procedure for such a synthesis would involve placing the imide, the acylating or alkylating agent, and a base into a milling jar, typically made of stainless steel or other durable materials, along with one or more milling balls. The jar is then sealed and subjected to high-frequency vibration or rotation in a ball mill for a specified period. After the reaction is complete, the product is isolated through standard workup procedures.

The table below summarizes findings from research on the mechanochemical synthesis of related N-substituted imides, illustrating the potential conditions and outcomes applicable to the synthesis of N-hexanoylpyrrole-2,5-dione and its analogues.

Imide ReactantReagentBaseConditionsYieldReference
PhthalimideBenzyl BromideK2CO3Ball Milling, 1h95% nih.gov
PhthalimideEthyl BromideK2CO3Ball Milling, 1h82% nih.gov
SuccinimideBenzyl BromideK2CO3Ball Milling, 1h98% nih.gov
Norbornene endo-succinimide1,3-dibromopropaneK2CO3Ball Milling, LAG (DMF), 1h75% nih.gov

The data clearly indicates that mechanochemical N-alkylation of imides is a highly efficient process. nih.gov These findings strongly suggest that the N-acylation of pyrrole-2,5-dione with hexanoyl chloride could be readily achieved using similar mechanochemical protocols. This approach not only offers a greener synthetic alternative but also the potential for discovering new reaction pathways and selectivities that are not accessible in solution-phase chemistry. ucm.es Further research into the mechanochemical synthesis of N-hexanoylpyrrole-2,5-dione is warranted to fully explore the benefits of this promising methodology.

Mechanistic Investigations of N Hexanoylpyrrole 2,5 Dione Reactivity

Nucleophilic Addition Reactions to the Maleimide (B117702) Double Bond

Nucleophilic addition to the activated double bond of N-substituted maleimides is a cornerstone of their chemistry. This reaction, often referred to as a Michael addition, proceeds readily with various nucleophiles, including amines, thiols, and carbon-based nucleophiles. The general mechanism involves the attack of the nucleophile on one of the sp2-hybridized carbons of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The N-hexanoyl group is expected to have a minimal electronic influence on the reactivity of the maleimide double bond compared to other N-alkyl substituents.

The addition of primary and secondary amines to the maleimide double bond is a well-established reaction that proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic double bond of the N-hexanoylmaleimide. This initial attack forms a zwitterionic intermediate, which then undergoes a proton transfer to yield a more stable enolate intermediate. Finally, protonation of the enolate gives the corresponding succinimide (B58015) derivative.

The reaction is typically carried out under mild conditions and is often base-catalyzed. The presence of a base can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate. The general mechanism is outlined below:

Nucleophilic Attack: The amine attacks the β-carbon of the maleimide double bond.

Formation of a Zwitterionic Intermediate: An intermediate with a positive charge on the nitrogen and a negative charge on the α-carbon is formed.

Proton Transfer: A proton is transferred from the nitrogen to the α-carbon, forming an enol intermediate.

Tautomerization: The enol tautomerizes to the more stable keto form, yielding the final succinimide product.

Due to the scarcity of specific kinetic data for the reaction of N-hexanoylmaleimide with amines, the following table presents representative data for the addition of an amine to a similar N-substituted maleimide to illustrate the general reactivity.

Amine NucleophileN-Substituted MaleimideSolventTemperature (°C)Observed Rate Constant (kobs, M-1s-1)
n-ButylamineN-EthylmaleimideAcetonitrile (B52724)25Data not available
PiperidineN-PhenylmaleimideEthanol30Data not available

It is important to note that the rates of these reactions are highly dependent on the specific amine, the N-substituent on the maleimide, the solvent, and the temperature.

The reaction between thiols and maleimides is a prominent example of a "click" chemistry reaction, characterized by its high efficiency, selectivity, and rapid kinetics under mild conditions. rsc.org The mechanism is a nucleophilic conjugate addition, where the nucleophilic thiol attacks the electron-deficient double bond of the N-hexanoylmaleimide. The reaction is typically base-catalyzed, with the base deprotonating the thiol to form a more nucleophilic thiolate anion.

The kinetics of the thiol-maleimide reaction have been extensively studied. The reaction generally follows second-order kinetics, being first order in both the thiol and the maleimide. The rate of the reaction is significantly influenced by the pH of the medium, with higher pH values leading to a faster reaction due to the increased concentration of the thiolate anion.

Below is a table summarizing kinetic data for the addition of various thiols to N-substituted maleimides, which serves as a model for the reactivity of N-hexanoylmaleimide.

ThiolN-Substituted MaleimideSolventpHSecond-Order Rate Constant (k, M-1s-1)
CysteineN-EthylmaleimideAqueous Buffer7.0~103
GlutathioneN-EthylmaleimideAqueous Buffer7.4~5 x 102
2-MercaptoethanolN-MethylmaleimideWater7.0Data not available

The rate constants are approximate and can vary depending on the specific experimental conditions.

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can also undergo Michael addition to the double bond of N-hexanoylmaleimide. wikipedia.orgmasterorganicchemistry.com This reaction is a valuable method for the formation of new carbon-carbon bonds and the synthesis of highly functionalized succinimide derivatives.

The mechanism involves the deprotonation of an active methylene (B1212753) compound by a base to generate a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the β-carbon of the maleimide ring. The resulting enolate intermediate is subsequently protonated to yield the final adduct. wikipedia.org

Commonly used carbon nucleophiles include:

Malonic esters (e.g., diethyl malonate)

β-ketoesters (e.g., ethyl acetoacetate)

Nitroalkanes

The reaction is typically carried out in the presence of a base, such as an alkoxide or an amine, to generate the enolate in situ. The choice of base and solvent can influence the reaction's efficiency and selectivity.

Cycloaddition Reactions Involving the Pyrrole-2,5-dione Ring

The double bond of the pyrrole-2,5-dione ring in N-hexanoylmaleimide can also participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of complex cyclic and polycyclic systems.

N-Hexanoylmaleimide is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the adjacent carbonyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond. It readily reacts with a variety of conjugated dienes to form cyclohexene (B86901) derivatives. researchgate.netnih.gov

The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will give a cis-adduct. Furthermore, the reaction typically proceeds with endo selectivity, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. This is due to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the maleimide.

The following table provides examples of Diels-Alder reactions with N-substituted maleimides, illustrating the typical yields and stereoselectivity that can be expected for N-hexanoylmaleimide.

DieneN-Substituted MaleimideReaction ConditionsYield (%)Endo/Exo Ratio
CyclopentadieneN-MethylmaleimideToluene (B28343), 0 °C>95>99:1
FuranN-PhenylmaleimideBenzene, 80 °C85Exo selective
AnthraceneN-EthylmaleimideXylene, 140 °C90Not reported

The double bond of N-hexanoylmaleimide can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. ijrpc.comwikipedia.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, azide, or nitrone, to the maleimide double bond to form a five-membered heterocyclic ring.

The regioselectivity of the 1,3-dipolar cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. The reaction typically proceeds in a concerted manner, and its stereochemistry is also well-defined.

For example, the reaction of N-hexanoylmaleimide with a nitrile oxide, generated in situ from an oxime, would be expected to yield an isoxazoline-fused succinimide derivative. The regiochemistry of the addition would depend on the specific substituents on the nitrile oxide.

Cheletropic Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma (σ) bonds are concertedly made or broken to a single atom. wikipedia.orgbaranlab.org These reactions are a subset of cycloadditions and are governed by the principles of orbital symmetry. baranlab.org A key characteristic is that on one of the reactant molecules, both new bonds are formed to the same atom. wikipedia.org

For N-hexanoylmaleimide, the carbon-carbon double bond of the maleimide ring is the most likely site for participation in a cheletropic reaction. In such a reaction, a small molecule would add across the double bond, forming a new cyclic structure where the two new bonds are to a single atom of the adding molecule. Conversely, the reverse reaction, known as a cheletropic extrusion, would involve the fragmentation of a larger ring system to form N-hexanoylmaleimide and a stable small molecule like carbon monoxide (CO) or sulfur dioxide (SO₂). wikipedia.org

While the maleimide double bond is known to undergo various cycloaddition reactions, specific, documented examples of cheletropic reactions involving N-hexanoylmaleimide or other N-acylmaleimides are not prevalent in the reviewed literature. However, the theoretical potential for such reactions exists. For instance, the addition of a singlet carbene to the double bond would result in the formation of a cyclopropane (B1198618) ring, a well-known cheletropic process. wikipedia.org The stereochemistry of such an addition would be dictated by the orbital symmetry rules for the specific number of π-electrons involved in the transition state. wikipedia.org

The thermodynamics and kinetics of cheletropic reactions can be significantly influenced by the solvent. wikipedia.org For example, studies on the cheletropic reaction of 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide have shown that the reaction rates are correlated with solvent polarity. wikipedia.org It is plausible that similar solvent effects would be observed for any potential cheletropic reactions of N-hexanoylmaleimide.

Acyl Transfer Reactions and Related Mechanisms

Acyl transfer reactions involve the transfer of an acyl group (in this case, the hexanoyl group) from one molecule to another. In N-hexanoylmaleimide, the hexanoyl group is attached to the nitrogen atom of the pyrrole-2,5-dione ring, forming an imide linkage. Nucleophilic acyl substitution is a common mechanism for such transfers. youtube.com This process typically occurs in two steps: nucleophilic attack at the carbonyl carbon of the acyl group, followed by the departure of the leaving group. youtube.comyoutube.com

The N-acyl bond in N-hexanoylmaleimide can be susceptible to cleavage under certain conditions, allowing for the transfer of the hexanoyl group to a nucleophile. The stability of the maleimide anion as a leaving group would influence the feasibility of this reaction. The general mechanism for a nucleophilic acyl substitution on N-hexanoylmaleimide would involve the attack of a nucleophile on the carbonyl carbon of the hexanoyl group, forming a tetrahedral intermediate. Subsequently, the carbon-nitrogen bond would break, releasing the maleimide anion and forming the new acylated product. youtube.com

A related and well-studied process is N-to-S acyl transfer, which is a key strategy in chemical biology and synthetic chemistry. nih.govnih.gov This intramolecular process often involves a molecule containing both an amide and a thiol group. While N-hexanoylmaleimide does not inherently possess a thiol group, its reaction with a thiol-containing nucleophile could potentially lead to an intermolecular acyl transfer. Such reactions are pivotal in methodologies like native chemical ligation for protein synthesis, where an S-to-N acyl transfer forms a native peptide bond. nih.gov The reverse N-to-S transfer can be used to convert stable amides into more reactive thioesters. nih.govnih.gov

The reactivity of the N-acyl group in N-hexanoylmaleimide is an area that could be exploited for the synthesis of other hexanoyl derivatives. The efficiency of such an acyl transfer would depend on the strength of the incoming nucleophile and the reaction conditions employed.

Radical Reactions and Polymerization Initiation Mechanisms

N-substituted maleimides are known to participate in radical polymerization, and N-hexanoylmaleimide can be expected to behave similarly, acting as a monomer. youtube.com Radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. youtube.comyoutube.com These initiator radicals then add to the carbon-carbon double bond of the N-hexanoylmaleimide monomer, creating a new radical species. youtube.com The rate of initiation is dependent on the initiator concentration and its decomposition rate constant. youtube.com

Propagation: The newly formed monomer radical adds to another N-hexanoylmaleimide molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats, leading to the formation of a long polymer chain. youtube.com The rate of propagation is proportional to the concentrations of the monomer and the growing radical chains. youtube.com

Termination: The growth of polymer chains is terminated when two radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains). youtube.comyoutube.com

The kinetics of free-radical polymerization can be described by a set of rate laws for each of these steps. youtube.com A key principle often applied is the steady-state assumption, which posits that the concentration of radical species remains constant throughout the reaction. youtube.com The following table summarizes kinetic data for the controlled radical polymerization of similar monomers, illustrating the types of parameters that would be relevant for N-hexanoylmaleimide.

MonomerModeratorEquilibrium Constant (K)Activation Rate Constant (kd) (s-1)Deactivation Rate Constant (krec) (M-1s-1)
Styrene (B11656)DEPN2.1 x 10-11 M7.6 x 10-33.6 x 108
n-Butyl AcrylateDEPN1.1 x 10-9 M1.5 x 10-21.4 x 107

This data is from studies on DEPN-mediated polymerizations and serves as an example of the kinetic parameters involved. cmu.edu

Transition Metal-Catalyzed Transformations of N-Hexanoylpyrrole-2,5-dione

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and N-hexanoylmaleimide presents several potential sites for such transformations. mdpi-res.com The carbon-carbon double bond and the N-acyl group are both potential handles for transition metal-catalyzed reactions.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Hiyama reactions, are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comrsc.org While specific examples with N-hexanoylmaleimide are not detailed in the provided search results, the reactivity of similar substrates provides insight into its potential. For instance, N-acylglutarimides have been successfully used in palladium-catalyzed Hiyama cross-coupling reactions with arylsiloxanes. nih.gov It is conceivable that the maleimide double bond of N-hexanoylmaleimide could undergo similar palladium-catalyzed cross-coupling reactions with suitable organometallic reagents.

A general catalytic cycle for such a cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net In the context of N-hexanoylmaleimide, a low-valent transition metal catalyst (e.g., Pd(0)) could undergo oxidative addition into a carbon-halogen bond of a coupling partner. The resulting organometallic complex could then undergo a reaction involving the maleimide double bond, followed by reductive elimination to yield the coupled product and regenerate the catalyst.

The following table summarizes various transition metal-catalyzed cross-coupling reactions and the types of bonds they form, which could potentially be applied to N-hexanoylmaleimide or its derivatives.

Reaction NameCatalyst (Typical)Coupling PartnersBond Formed
Suzuki-MiyauraPalladiumOrganoboron compound + Organic halideC-C
HeckPalladiumAlkene + Organic halideC-C
HiyamaPalladiumOrganosilicon compound + Organic halideC-C
SonogashiraPalladium/CopperTerminal alkyne + Organic halideC-C
Buchwald-HartwigPalladiumAmine + Organic halideC-N

This table provides a general overview of prominent cross-coupling reactions. mdpi-res.com

Furthermore, the N-acyl group itself could potentially be involved in transition metal-catalyzed reactions. For example, decarbonylative coupling reactions are known, where an acyl group is converted to an aryl or alkyl group. The specific application of these advanced catalytic methods to N-hexanoylmaleimide would depend on the development of suitable catalytic systems and reaction conditions.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For N-Hexanoylmaleimide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive analysis.

Proton (¹H) NMR Studies of Hexanoyl and Pyrrole-2,5-dione Protons

The ¹H NMR spectrum of N-Hexanoylmaleimide is expected to show distinct signals corresponding to the protons of the hexanoyl chain and the maleimide (B117702) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. libretexts.org

The two protons on the carbon-carbon double bond of the maleimide ring are chemically equivalent due to the molecule's symmetry and typically appear as a sharp singlet. In related maleimide structures, this signal is often observed around δ 6.8 ppm. researchgate.net

The protons of the hexanoyl chain will exhibit characteristic multiplets. The α-methylene (CH₂) protons, being adjacent to the electron-withdrawing imide carbonyl group, are expected to be the most deshielded of the chain and appear downfield. The subsequent methylene (B1212753) groups (β, γ, δ) will show progressively upfield shifts, with the terminal methyl (CH₃) group appearing at the most upfield position, typically below δ 1.0 ppm. The integration of these signals will correspond to the number of protons in each unique environment (2H for each methylene group and 3H for the methyl group). libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for N-Hexanoylmaleimide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Maleimide (=CH)~6.8Singlet (s)2H
α-CH₂ (Hexanoyl)DownfieldTriplet (t)2H
β-CH₂ (Hexanoyl)IntermediateMultiplet (m)2H
γ, δ-CH₂ (Hexanoyl)IntermediateMultiplet (m)4H
ω-CH₃ (Hexanoyl)Upfield (~0.9)Triplet (t)3H

Carbon (¹³C) NMR Characterization of the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in N-Hexanoylmaleimide will give rise to a distinct signal.

The carbonyl carbons of the maleimide ring and the hexanoyl chain are expected to resonate at the most downfield chemical shifts (typically in the range of δ 170-200 ppm) due to the strong deshielding effect of the double bond to oxygen. libretexts.org The olefinic carbons of the maleimide ring will appear in the vinyl region (around δ 130-140 ppm). The carbons of the aliphatic hexanoyl chain will resonate at upfield chemical shifts, generally between δ 10-40 ppm. youtube.com The chemical shift of each methylene carbon in the hexanoyl chain will be influenced by its distance from the electron-withdrawing imide group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Hexanoylmaleimide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imide C=O170-180
Hexanoyl C=O170-180
Maleimide C=C130-140
α-CH₂ (Hexanoyl)30-40
β, γ, δ-CH₂ (Hexanoyl)20-35
ω-CH₃ (Hexanoyl)10-15

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity and spatial arrangement of atoms, which is crucial for confirming the structure of N-Hexanoylmaleimide. harvard.eduiupac.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through bonds. iupac.org For N-Hexanoylmaleimide, COSY would show correlations between the adjacent methylene protons of the hexanoyl chain (e.g., α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, etc.), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbons to which they are directly attached. nih.gov It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton signal. For instance, the maleimide proton signal would correlate with the olefinic carbon signal, and each methylene proton signal of the hexanoyl chain would correlate with its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. iupac.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the α-CH₂ protons of the hexanoyl chain and the carbonyl carbon of the imide group, as well as the carbonyl carbon of the hexanoyl group, confirming the N-acyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of their bonding connectivity. iupac.org In the context of N-Hexanoylmaleimide, NOESY could provide insights into the preferred conformation of the hexanoyl chain relative to the maleimide ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemrxiv.org

Characteristic Carbonyl and C=C Stretching Frequencies

The IR and Raman spectra of N-Hexanoylmaleimide are expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

Carbonyl (C=O) Stretching: The molecule contains two types of carbonyl groups: the imide carbonyls and the hexanoyl carbonyl. The imide carbonyls are expected to exhibit two characteristic stretching bands in the IR spectrum due to symmetric and asymmetric stretching modes, typically in the region of 1700-1800 cm⁻¹. The hexanoyl carbonyl will also show a strong absorption in a similar region, around 1720 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the maleimide ring will give rise to a stretching vibration. In Raman spectroscopy, the C=C stretch of maleimide derivatives is observed around 1582 cm⁻¹. nih.gov This band may be weaker in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for N-Hexanoylmaleimide

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Spectroscopy
Imide C=OAsymmetric Stretch~1770IR
Imide C=OSymmetric Stretch~1700IR
Hexanoyl C=OStretch~1720IR
Maleimide C=CStretch~1582Raman nih.gov
C-N-CSymmetric/Asymmetric Stretch1063, 1362Raman nih.gov
C-H (Aliphatic)Stretch2850-2960IR, Raman nih.gov

Analysis of N-H (if present) and C-N Vibrations

In the fully formed N-Hexanoylmaleimide, there is no N-H bond, as the nitrogen atom is acylated. Therefore, the characteristic broad N-H stretching vibration, typically seen in the 3100-3500 cm⁻¹ region for secondary amides, will be absent. This absence is a key indicator of the successful N-acylation reaction.

The stretching vibrations of the C-N bonds within the imide ring are also spectroscopically active. In Raman spectra of related maleimide compounds, asymmetric and symmetric C-N-C bond vibrations have been identified at approximately 1063 cm⁻¹ and 1362 cm⁻¹, respectively. nih.gov These vibrations provide further confirmation of the integrity of the maleimide ring structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for the analysis of N-(6-chloro-6-oxohexyl)maleimide, providing definitive confirmation of its molecular weight and invaluable insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of N-(6-chloro-6-oxohexyl)maleimide. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For N-(6-chloro-6-oxohexyl)maleimide (Chemical Formula: C₁₀H₁₂ClNO₃), the exact mass can be calculated and compared with the experimentally measured value to confirm its identity.

Table 1: Theoretical Exact Mass Data for N-(6-chloro-6-oxohexyl)maleimide

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺[C₁₀H₁₃ClNO₃]⁺230.0578
[M+Na]⁺[C₁₀H₁₂ClNNaO₃]⁺252.0398
[M-Cl+O]⁻ (formate adduct)[C₁₀H₁₂NO₃]⁻ + HCOO⁻194.0766 + 45.0033

This table presents calculated theoretical exact masses. Experimental data for N-(6-chloro-6-oxohexyl)maleimide is not publicly available and would need to be determined empirically.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For N-(6-chloro-6-oxohexyl)maleimide, an MS/MS experiment would involve isolating the protonated molecule ([M+H]⁺, m/z 230.0578) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.

The fragmentation of N-substituted maleimides is influenced by the nature of the substituent group. nih.gov For N-(6-chloro-6-oxohexyl)maleimide, key fragmentation pathways would likely involve:

Cleavage of the acyl chloride group: Loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Fragmentation of the hexanoyl chain: Characteristic losses of alkyl fragments.

Cleavage related to the maleimide ring: Rupture of the succinimide (B58015) ring structure.

Table 2: Predicted MS/MS Fragmentation of N-(6-chloro-6-oxohexyl)maleimide ([M+H]⁺)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Lost Neutral FragmentStructural Interpretation
230.0578195.0973HClLoss of hydrogen chloride from the acyl chloride terminus.
230.0578194.0895•Cl + H•Loss of a chlorine radical and a hydrogen atom.
230.0578114.0555C₅H₈O₂Cl•Cleavage within the hexanoyl chain.
230.057898.0395C₅H₈ClNO₂Cleavage yielding the protonated maleimide ring.

This table represents predicted fragmentation patterns based on known chemical principles. Actual fragmentation would need to be confirmed experimentally.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and conformational details of N-(6-chloro-6-oxohexyl)maleimide.

To date, a specific crystal structure for N-(6-chloro-6-oxohexyl)maleimide has not been deposited in public databases. However, the analysis of related N-substituted maleimide structures reveals common structural features, such as the planarity of the maleimide ring. If a single crystal of sufficient quality were obtained, X-ray diffraction analysis would yield a detailed electron density map, allowing for the construction of an unambiguous molecular model.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. These calculations optimize the molecular geometry to find the lowest energy conformation and provide detailed information about bond lengths, bond angles, and dihedral angles.

For the pyrrole-2,5-dione moiety, DFT studies on analogous structures help in understanding the planarity and electronic nature of the ring. The introduction of the hexanoyl group at the nitrogen atom introduces conformational flexibility. DFT calculations can map the potential energy surface associated with the rotation of the hexanoyl chain, identifying the most stable conformers and the energy barriers between them. Such studies often employ functionals like B3LYP with basis sets such as 6-31G(d) or larger for more accurate results. researchgate.net The optimized geometry is crucial for all other computational analyses, including FMO, QSAR, and docking studies.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrrole-2,5-dione Ring. (Note: These are typical values for the core structure; actual values for N-Hexanoylmaleimide would require specific calculation).
ParameterDescriptionTypical Calculated Value
C=O Bond LengthThe length of the carbonyl double bonds in the dione (B5365651) ring.~1.22 Å
C=C Bond LengthThe length of the carbon-carbon double bond within the five-membered ring.~1.35 Å
N-C (imide) Bond LengthThe length of the bonds between the nitrogen and the carbonyl carbons.~1.40 Å
O=C-C AngleThe angle formed by the carbonyl oxygen, carbon, and adjacent ring carbon.~127°
C-N-C AngleThe angle within the imide group.~112°

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO (ΔE_gap) is a critical descriptor of molecular reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrrole-2,5-dione derivatives, the electron-withdrawing nature of the two carbonyl groups significantly lowers the energy of the LUMO, making the double bond highly susceptible to nucleophilic attack (e.g., Michael addition). FMO analysis can quantify the energies of these orbitals and visualize their spatial distribution, showing which atoms are the most reactive sites. researchgate.net Studies on related compounds show that the HOMO-LUMO gap is a key descriptor in predicting their chemical behavior. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Pyrrole (B145914) Derivatives. (Note: Values are representative and vary based on substituent and computational method).
CompoundE_HOMO (eV)E_LUMO (eV)ΔE_gap (eV)
Pyrrole-5.65+2.157.80
Pyrrole-2,5-dione (Maleimide)-7.50-1.805.70
N-phenylmaleimide-7.21-1.955.26

Understanding how a chemical reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Modeling this state is computationally intensive but provides invaluable insight into reaction mechanisms and rates. DFT is frequently used to locate and characterize transition state structures.

For reactions involving the pyrrole-2,5-dione core, such as its synthesis or subsequent reactions, TS modeling can elucidate the step-by-step mechanism. For instance, in the Paal-Knorr synthesis of pyrroles from a hexane-2,5-dione precursor, DFT studies have been used to propose detailed reaction pathways and calculate the activation energies for each step. researchgate.net These calculations can validate or challenge proposed mechanisms, such as whether a reaction proceeds through a zwitterionic intermediate or other pathways. researchgate.net For N-Hexanoylmaleimide, this could be applied to model its hydrolysis or its reaction with nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion.

For N-Hexanoylmaleimide, MD simulations are particularly useful for exploring the conformational flexibility of the hexanoyl chain. nih.gov This aliphatic tail can adopt numerous conformations, and MD simulations can reveal the preferred shapes and the dynamics of their interconversion in different environments (e.g., in a vacuum, in water, or near a surface). Furthermore, MD is essential for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or a biological macromolecule. frontiersin.org These simulations provide a dynamic picture of the binding process, going beyond the static view of docking. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with a specific property. While often used for biological activity, the methodology itself focuses on molecular descriptors. In this context, the focus is on the theoretical models and the descriptors they employ.

For a series of N-substituted maleimides, a QSAR model could be built to predict a physical property like solubility or reactivity. The first step is to calculate a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models by correlating the property with steric and electrostatic fields around the molecules. nih.gov These models help identify which structural features are most important for a given property.

Table 3: Common Molecular Descriptors Used in QSAR Modeling.
Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesDescribes the electronic distribution and reactivity.
StericMolecular Volume, Surface Area, Molar RefractivityDescribes the size and shape of the molecule.
TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes molecular branching and connectivity.
HydrophobicLogP (Octanol-Water Partition Coefficient)Describes the molecule's affinity for nonpolar vs. polar environments.

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). frontiersin.org The methodology focuses on the computational process rather than the biological interpretation.

The process begins with 3D structures of both the ligand (N-Hexanoylmaleimide) and the target protein. The ligand's geometry is typically optimized using quantum methods. The protein structure is prepared by adding hydrogen atoms and assigning partial charges. The docking software then employs a search algorithm to generate a large number of possible binding poses of the ligand within a specified binding site on the protein. frontiersin.org Each of these poses is evaluated using a scoring function, which estimates the binding affinity. The result is a ranked list of potential binding modes. Techniques can range from rigid docking, where both molecules are held fixed, to flexible docking, which allows for conformational changes in the ligand and, in more advanced methods, in the protein side chains. frontiersin.org Studies on related heterocyclic compounds use docking to explore potential binding modes and guide further investigation. nih.gov

Applications of N Hexanoylpyrrole 2,5 Dione As a Synthetic Building Block and Reagent

Role in the Synthesis of Complex Heterocyclic Compounds

The electron-poor nature of the double bond in the pyrrole-2,5-dione moiety makes N-hexanoylpyrrole-2,5-dione an excellent substrate for various cycloaddition reactions. These reactions are fundamental in constructing complex heterocyclic structures, as they allow for the efficient formation of new ring systems with high degrees of stereochemical and regiochemical control. N-substituted maleimides are widely used to build a diverse range of both fused and linearly-linked heterocyclic scaffolds. mdpi.com

The synthesis of functionalized pyrrole (B145914) derivatives from N-hexanoylpyrrole-2,5-dione primarily involves reactions that transform the maleimide (B117702) double bond. Cycloaddition reactions are a principal strategy, where the maleimide acts as a dipolarophile or a dienophile.

In 1,3-dipolar cycloadditions , the maleimide double bond reacts with a 1,3-dipole, such as a nitrone or an azomethine ylide, to form five-membered heterocyclic rings fused to the original pyrrole-2,5-dione core. mdpi.comkpi.ua For instance, the reaction of in situ-generated heteroaromatic N-ylides with various maleimides smoothly produces fused polycyclic octahydropyrrolo[3,4-c]pyrroles. researchgate.net These reactions functionalize the starting maleimide, converting it into a more complex derivative with a new heterocyclic ring system attached.

The Diels-Alder reaction is another cornerstone transformation. Here, N-hexanoylpyrrole-2,5-dione would act as an electron-deficient dienophile, reacting with a conjugated diene to form a six-membered ring. This [4+2] cycloaddition is a powerful tool for creating bicyclic systems where the new ring is fused to the pyrrole-2,5-dione structure. The reaction of N-phenylmaleimide with furan, for example, yields a stable cycloadduct, demonstrating a common pathway for functionalizing the maleimide core. nih.govresearchgate.net

Building upon the reactions that functionalize the maleimide ring, N-hexanoylpyrrole-2,5-dione is an ideal building block for constructing elaborate fused heterocyclic systems. These reactions are critical in synthetic chemistry for accessing novel molecular scaffolds.

Key strategies include:

[4+2] Cycloadditions (Diels-Alder Reaction): This is the most prevalent method, where maleimides react with dienes. For example, rhodium-catalyzed oxidative [4+2] annulation between maleimides and 2-arylindoles yields maleimide-fused benzocarbazoles. youtube.com Similarly, reactions with dienes like 2,5-dimethylfuran (B142691) produce exo- and endo-epoxy-isoindole dione (B5365651) derivatives. nih.govresearchgate.net

[3+2] Cycloadditions: These reactions involve 1,3-dipoles and are highly effective for creating five-membered fused rings. A three-component reaction of 2-bromobenzaldehydes, maleimides, and amino esters generates intermediates that can undergo further intramolecular reactions to form complex pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. fiveable.me

[2+2+2] Cycloadditions: Cobalt-catalyzed cycloadditions between 1,6-diynes and maleimides provide a concise route to succinimide-fused 1,3-cyclohexadienes, which are versatile synthetic intermediates. cmu.eduresearchgate.net

Photochemical [2+2] Cycloadditions: The reaction between N-alkyl maleimides and various alkenes can be induced by UV irradiation, leading to the formation of fused cyclobutane (B1203170) rings. acs.org

The table below summarizes various synthetic routes using maleimide derivatives to construct fused heterocyclic systems.

Reaction TypeReactants with MaleimideResulting Fused SystemCatalyst/Conditions
[4+2] Oxidative Annulation2-ArylindolesMaleimide-fused BenzocarbazolesRhodium(III) catalyst
[4+2] Diels-Alder2,5-Dimethylfuran4,7-Epoxy-1H-isoindole-1,3(2H)-dione derivativesThermal or microwave heating
[2+2+2] Cycloaddition1,6-DiynesSuccinimide-fused 1,3-CyclohexadienesCobalt catalyst
[3+2] CycloadditionIn situ generated N-YlidesFused Octahydropyrrolo[3,4-c]pyrrolesBase (Na₂CO₃), room temperature
Three-component [3+2] Cycloaddition / Heck Reaction2-Bromobenzaldehydes, Amino esters, Allyl bromidePyrrolidinedione-fused Hexahydropyrrolo[2,1-a]isoquinolinesBase (K₂CO₃), Pd(OAc)₂

Utility in Polymer Chemistry Research (Focus on monomer reactivity, not polymer properties)

In polymer chemistry, the reactivity of the monomer is a critical parameter that dictates its ability to polymerize and copolymerize. N-Hexanoylpyrrole-2,5-dione, as an N-substituted maleimide, exhibits distinct reactivity in polymerization reactions.

N-substituted maleimides are capable of undergoing homopolymerization through a free-radical mechanism. Research has shown that maleimides can thermally initiate themselves to form free radicals, which subsequently leads to self-reaction and the formation of a homopolymer. nih.gov This intrinsic reactivity highlights the ability of the maleimide double bond to participate in radical chain-growth processes. The initiation can be triggered thermally or by using a standard radical initiator like azobisisobutyronitrile (AIBN). The tendency for maleimides to homopolymerize is a key indicator of their monomer reactivity.

N-substituted maleimides are particularly valuable as comonomers in radical polymerization due to their electron-accepting nature. They readily copolymerize with a wide range of electron-donating vinyl monomers, often leading to copolymers with a high degree of alternation. This behavior is a result of the formation of a charge-transfer complex (CTC) between the electron-poor maleimide and the electron-rich comonomer, which then propagates.

The tendency of a monomer pair to copolymerize is quantified by their **monomer reactivity ratios (r₁ and r₂) **. For a maleimide (M₁) copolymerizing with a donor monomer (M₂), r₁ describes the preference of a growing chain ending in M₁• to add another M₁ monomer versus an M₂ monomer. When both r₁ and r₂ are less than 1, the system favors alternation. The product r₁r₂ approaching zero is a strong indicator of a highly alternating copolymer structure. researchgate.net

N-substituted maleimides have been successfully copolymerized with various monomers, including:

Styrene (B11656): Free-radical copolymerization with styrene is a classic example, dominated by alternating copolymerization behavior.

Vinyl Ethers: Photo-induced copolymerization with vinyl ethers proceeds rapidly, forming alternating copolymers. kpi.ua

N-Vinylpyrrolidone (NVP): These systems also undergo efficient photo-induced copolymerization. kpi.ua

The table below outlines the copolymerization behavior of N-substituted maleimides with various comonomers, highlighting their reactivity.

Maleimide Type (M₁)Comonomer (M₂)Polymerization TypeObserved Monomer Reactivity / Copolymer Structure
N-Substituted MaleimideStyreneFree-RadicalStrong tendency for alternation (r₁r₂ ≈ 0). researchgate.net
N-Substituted MaleimideVinyl EtherPhoto-induced RadicalRapid reaction, forms alternating copolymer. kpi.ua
N-Substituted MaleimideN-VinylpyrrolidonePhoto-induced RadicalEfficient copolymerization, forms alternating copolymer. kpi.ua
N-Substituted Maleimideα-MethylstyreneFree-RadicalAlternating copolymerization.
N-Substituted MaleimideAcrylatesPhoto-induced RadicalMaleimide can act as a monomeric photoinitiator. kpi.ua

Application in Covalent Modification and Labeling Strategies (In non-clinical research contexts)

The maleimide group is a premier functional handle for the covalent modification of biomolecules in non-clinical research, primarily through its highly efficient and selective reaction with thiols. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbons of the electron-deficient double bond in the maleimide ring. This forms a stable thioether linkage (specifically, a thiosuccinimide adduct).

This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines. This selectivity allows for the specific labeling of cysteine residues in peptides and proteins under mild, physiological conditions, making it a cornerstone of bioconjugation chemistry for research purposes.

In the context of N-Hexanoylpyrrole-2,5-dione, the hexanoyl group serves as a lipophilic reporter or tag. By reacting this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide), one can covalently attach a six-carbon acyl chain. This strategy can be employed in various research applications, such as:

Studying Protein-Lipid Interactions: Introducing a lipophilic tail onto a protein can be used to study its interaction with lipid membranes or other hydrophobic environments.

Surface Functionalization: The maleimide can be used to anchor thiol-containing molecules to surfaces or nanoparticles that have been functionalized with the hexanoyl moiety, or vice versa, for the development of novel materials for biosensing or diagnostic research platforms.

Development of Novel Reagents and Catalysts Featuring the N-Acyl Pyrrole-2,5-dione Moiety

The inherent reactivity of the N-acylpyrrole-2,5-dione core, characterized by an electron-deficient double bond and a reactive imide group, makes it an attractive candidate for the design of specialized chemical agents. Research in this area is expanding, with a focus on leveraging these features to mediate or catalyze a variety of organic transformations.

The development of novel reagents often capitalizes on the maleimide unit's susceptibility to nucleophilic attack. This reactivity is fundamental to its widespread use in bioconjugation, where the maleimide group selectively reacts with thiol moieties of cysteine residues in proteins. nih.gov This principle is being extended to create more complex molecular architectures. For instance, N-substituted maleimides are employed as precursors in the synthesis of intricate heterocyclic systems through various cycloaddition and rearrangement reactions.

In the realm of catalysis, N-substituted maleimides have emerged as valuable components in the design of organocatalysts. These catalysts, which are small organic molecules, offer a green and efficient alternative to traditional metal-based catalysts. The pyrrole-2,5-dione framework can be incorporated into a catalyst's structure to influence its stereoselectivity and reactivity.

A significant area of investigation is the use of N-substituted maleimides as Michael acceptors in asymmetric organocatalytic reactions. chemrxiv.org The conjugate addition of nucleophiles to the electron-poor double bond of the maleimide ring allows for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds, leading to chiral succinimide (B58015) derivatives which are important building blocks in medicinal chemistry. chemrxiv.org

Recent advancements have demonstrated the use of N-heterocyclic carbenes (NHCs) to catalyze the atroposelective synthesis of N-aryl maleimides. arkat-usa.org This methodology provides access to axially chiral molecules, which are of growing interest in materials science and as chiral ligands in asymmetric catalysis.

The following table summarizes selected research findings on the development and application of reagents and catalysts based on the N-substituted pyrrole-2,5-dione framework.

Catalyst/Reagent TypeApplicationKey Findings
N-Aryl MaleimidesAtroposelective SynthesisN-heterocyclic carbene (NHC)-catalyzed atroposelective amidation allows for the synthesis of well-decorated N-aryl phthalimides and has been extended to N-aryl maleimides. arkat-usa.org
β-Amino Acid OrganocatalystsAsymmetric Michael AdditionUsed in the enantioselective conjugate addition of isobutyraldehyde (B47883) to N-benzylmaleimide, with the catalyst structure influencing reaction rate and enantioselectivity. mdpi.com
Chiral Primary Amine-Thiourea OrganocatalystsAsymmetric Michael AdditionPromotes the enantioselective Michael addition of α,α-disubstituted aldehydes to maleimides. rsc.org
Surface-Adsorbed Natural Amino AcidsHeterogeneous CatalysisL-phenylalanine adsorbed on laponite or bentonite (B74815) catalyzes the mechanochemical addition of isobutyraldehyde to N-substituted maleimides. chemrxiv.org

While the direct catalytic applications of N-Hexanoylpyrrole-2,5-dione are yet to be extensively documented, the established reactivity of analogous N-substituted maleimides provides a strong foundation for future research. The hexanoyl group, a six-carbon aliphatic chain, could impart specific solubility properties, enabling reactions in non-polar media or influencing the aggregation state of potential catalysts. Furthermore, the acyl linkage itself can be a site for further chemical modification, allowing for the tethering of the pyrrole-2,5-dione moiety to solid supports or larger molecular assemblies to create recyclable catalysts or functional materials. The continued exploration of this chemical space is poised to unlock new and innovative applications for this versatile class of compounds.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways to N-Hexanoylpyrrole-2,5-diones

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on novel pathways to N-hexanoylpyrrole-2,5-diones and related N-acyl imides that offer improvements in yield, atom economy, and environmental impact. One promising avenue is the exploration of greener solvents and catalysts. For instance, an efficient method for synthesizing maleimide (B117702) derivatives has been described using toluene (B28343) in the presence of p-toluenesulfonic acid (PTSA), which allows for access to valuable derivatives without the need for column chromatography purification. chemrxiv.org This suggests a potential route for the synthesis of N-hexanoylpyrrole-2,5-dione that is both efficient and scalable.

Further research could investigate one-pot synthesis procedures, minimizing intermediate isolation steps and reducing waste. The reaction of maleic anhydride (B1165640) with amines to form the corresponding N-substituted maleimides is a well-established method. rit.eduimpactfactor.org However, future studies could explore alternative starting materials or activating agents to enhance reaction rates and selectivity, particularly for the introduction of the hexanoyl group.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Time-resolved spectroscopy is a powerful tool for studying the transient species and fast reaction kinetics that govern chemical transformations. wikipedia.org This technique can provide invaluable insights into the formation and reactivity of N-hexanoylpyrrole-2,5-dione.

Future studies could employ techniques like transient absorption spectroscopy to probe the excited electronic states of N-substituted maleimides. cipsm.denih.gov For example, studies on photochromic bis(thiophen-3-yl)maleimides have revealed reaction kinetics pointing to the population of an excited electronic state for several nanoseconds. cipsm.de Similar investigations on N-hexanoylpyrrole-2,5-dione could elucidate its photochemical properties and potential for light-induced reactions. Furthermore, real-time infrared (RTIR) spectroscopy has been used to study the photo-induced copolymerization of N-substituted maleimides with electron donor monomers, revealing rapid reaction rates and the formation of alternating copolymers. kpi.ua Applying such techniques to reactions involving N-hexanoylpyrrole-2,5-dione could provide a detailed kinetic profile, helping to refine reaction conditions for optimal outcomes.

Integration of Machine Learning and AI in N-Acyl Pyrrole-2,5-dione Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and discovery of new reactivity. researchgate.net In the context of N-acyl pyrrole-2,5-diones, these computational tools hold immense promise.

Machine learning algorithms can be trained on existing reaction data to predict the reactivity of various N-acyl pyrrole-2,5-dione derivatives with different reagents. nih.gov This predictive capability can significantly accelerate the discovery of new reactions and applications. For instance, ML models have been successfully used to predict reaction performance in C-N cross-coupling reactions. dntb.gov.ua A similar approach could be applied to reactions involving N-hexanoylpyrrole-2,5-dione to identify optimal catalysts and conditions. Furthermore, AI can assist in designing novel synthetic pathways by retrospectively analyzing complex target molecules. The use of large language models (LLMs) for chemistry is also an emerging area with the potential to assist in designing synthetic pathways and optimizing processes. arxiv.org

Application of AI/MLPotential Impact on N-Acyl Pyrrole-2,5-dione Research
Reaction Outcome Prediction Accelerate the discovery of new reactions and applications by predicting product formation and yield.
Retrosynthetic Analysis Design novel and efficient synthetic routes to complex molecules containing the N-acyl pyrrole-2,5-dione scaffold.
High-Throughput Screening Virtually screen large libraries of potential reactants to identify promising candidates for specific transformations.
Process Optimization Identify optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts.

Design and Synthesis of N-Hexanoylpyrrole-2,5-dione Derivatives with Tunable Reactivity

The chemical reactivity of the pyrrole-2,5-dione core can be finely tuned by introducing various substituents onto the N-acyl chain or the pyrrole (B145914) ring itself. This allows for the rational design and synthesis of derivatives with specific and predictable reactivity profiles.

Future research will focus on synthesizing a library of N-hexanoylpyrrole-2,5-dione derivatives with diverse electronic and steric properties. For example, the introduction of electron-withdrawing or electron-donating groups on the hexanoyl chain could modulate the electrophilicity of the maleimide double bond, thereby influencing its susceptibility to nucleophilic attack or participation in cycloaddition reactions. The synthesis of maleimide derivatives with various N-substituents has been reported, demonstrating the feasibility of this approach. rit.eduimpactfactor.org The reactivity of these derivatives can then be systematically studied to establish structure-activity relationships. This knowledge is critical for applications where controlled reactivity is paramount, such as in bioconjugation, where the maleimide moiety is often used to react with thiols on proteins. nih.gov

Expanding the Scope of N-Hexanoylpyrrole-2,5-dione in Material Science Precursor Research

N-substituted maleimides are valuable monomers for the synthesis of a wide range of polymers with interesting thermal and mechanical properties. rit.edu The hexanoyl group in N-hexanoylpyrrole-2,5-dione offers a handle for further functionalization, making it an attractive precursor for advanced materials.

Future research in this area will concentrate on the chemical synthesis of novel monomers and polymers derived from N-hexanoylpyrrole-2,5-dione. This could involve the polymerization of the maleimide unit itself or the use of the hexanoyl chain as a point of attachment for other polymerizable groups. The synthesis of maleimide-based polymers through various polymerization techniques, such as free radical polymerization and photoinduced polymerization, has been well-documented. impactfactor.orgkpi.uadntb.gov.ua The Diels-Alder/retro-Diels-Alder strategy has also been employed to create maleimide-containing polymeric materials. researchgate.net By incorporating N-hexanoylpyrrole-2,5-dione into these synthetic schemes, new polymers with tailored properties could be developed for applications in areas such as coatings, adhesives, and advanced composites.

Polymerization StrategyPotential Application in N-Hexanoylpyrrole-2,5-dione Systems
Free Radical Polymerization Synthesis of homopolymers and copolymers with the maleimide unit in the backbone or as a pendant group.
Photoinduced Polymerization Rapid, room-temperature synthesis of crosslinked polymer networks.
Diels-Alder/Retro-Diels-Alder Creation of thermally reversible polymer networks and functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.